4-bromo-6-fluoro-1H-indole
Overview
Description
Molecular Structure Analysis
The molecular structure of compounds related to 4-bromo-6-fluoro-1H-indole has been extensively studied using various computational methods. For instance, the structure of a pyrazole derivative with bromo and fluoro substituents on phenyl rings was optimized using Gaussian09 software, employing methods such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p). The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data, indicating accurate geometrical parameters. The stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which showed hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping revealed the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity .
Synthesis Analysis
The synthesis of bromo-indole derivatives can be achieved through condensation reactions. For example, the reaction between 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions yielded a bromo-indole compound with good yield. The structure of the synthesized compound was confirmed by spectroscopic methods and XRD. The thermal stability of the compound was also assessed, showing good stability up to 215°C .
Chemical Reactions Analysis
The reactivity of indole derivatives can be manipulated through functionalization. A study demonstrated the regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) compounds. This method enabled bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroindole derivatives have been characterized through various spectroscopic techniques. The vibronic analysis of 4-, 5-, and 6-fluoroindole was conducted using jet-cooled one-color resonant two-photon ionization (1C R2PI) time-of-flight mass spectrometry (TOFMS). The spectra were analyzed, and the transitions were assigned, providing insights into the electronic structure and vibrational modes of these molecules . Additionally, spectral analyses of fluorobenzenes were performed, and the effects of substituents on coupling constants were investigated using INDO-SCF MO calculations, which were compared with experimental data to understand the electronic properties of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Research has shown various methods to synthesize derivatives of fluoroindoles, including 4-bromo-6-fluoro-1H-indole, from corresponding fluoroindoles or chlorinated derivatives through methods like hydrogen/metal permutation or halogen/metal permutation (Schlosser, Ginanneschi & Leroux, 2006).
- Antimicrobial and Antiinflammatory Applications : Derivatives of bromoindole have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities, highlighting their potential in pharmaceutical applications (Narayana, Ashalatha, Raj & Sarojini, 2009).
- Photophysical Studies : Absorption and fluorescence spectra of indole derivatives, including fluoroindoles, have been extensively studied, indicating their utility in material sciences, particularly in the development of novel fluorescence-based materials and sensors (Carić et al., 2004).
Applications in Drug Synthesis and Biological Studies
- HIV-1 Inhibitor Research : Indole derivatives, including 4-fluoro derivatives, have been identified as inhibitors of HIV-1, interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 (Wang et al., 2003).
- Antitumor Activities : A series of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones synthesized from 5-bromo-1H-indole demonstrated significant in vitro antitumor activities, indicating their potential use in cancer therapy (Houxing, 2009).
Advanced Chemical Synthesis
- Optimization in Chemical Synthesis : The optimization of Ullmann Reaction in the synthesis of complex compounds like sertindole has been studied, utilizing derivatives of fluoroindole (Li, Ma & Yu, 2011).
- Fluoroalkylation of Indoles : The selective fluoroalkylation of indoles at specific positions, crucial in the development of pharmaceutical compounds, has been achieved using advanced catalytic processes (Borah & Shi, 2017).
Sensor Development and Material Science
- Development of Fluorescent Probes : New indole derivatives have been synthesized and studied for their photophysical properties, showing potential as fluorescent probes, particularly in response to fluoride ions (Pereira et al., 2010).
- Crystal Structure and Interaction Studies : The crystal structure and interaction studies of bromoindole derivatives have been explored, aiding in the understanding of molecular interactions in solid-state chemistry (Barakat et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWKZSCECYXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646235 | |
Record name | 4-Bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-fluoro-1H-indole | |
CAS RN |
885520-70-7 | |
Record name | 4-Bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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